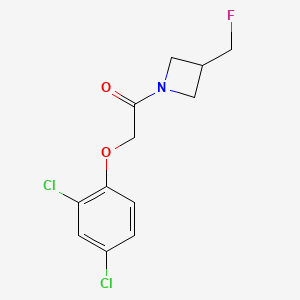2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
CAS No.: 2034606-04-5
Cat. No.: VC5664909
Molecular Formula: C12H12Cl2FNO2
Molecular Weight: 292.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034606-04-5 |
|---|---|
| Molecular Formula | C12H12Cl2FNO2 |
| Molecular Weight | 292.13 |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 |
| Standard InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two primary functional groups:
-
A 2,4-dichlorophenoxy group attached to an ethanone backbone.
-
A 3-(fluoromethyl)azetidine ring linked via the ketone group.
The azetidine ring’s small size and fluoromethyl substituent enhance its reactivity and potential for intermolecular interactions .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |
| SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF | |
| InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |
Physicochemical Characteristics
Limited solubility data are available, but its log P (partition coefficient) is estimated at ~3.35, suggesting moderate lipophilicity. The fluoromethyl group may enhance membrane permeability, a critical factor in drug design .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is likely synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:
-
Formation of the azetidine moiety: Cyclization of 3-(fluoromethyl)azetidine using bromoethylamine derivatives .
-
Etherification: Reaction of 2,4-dichlorophenol with α-bromoethanone to introduce the phenoxy group .
-
Coupling: Combining the azetidine and dichlorophenoxy segments under basic conditions (e.g., KCO in acetone) .
Example Protocol:
A reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and 3-(fluoromethyl)azetidine in acetone with KCO yielded 77% product . Microwave-assisted synthesis using PEG-400 as a green solvent has also been reported for analogous compounds .
Optimization Challenges
-
Steric hindrance: The azetidine ring’s compact structure may slow reaction kinetics.
-
Fluorine reactivity: The fluoromethyl group requires anhydrous conditions to prevent hydrolysis .
Biological Activities and Mechanisms
Hypothesized Targets:
-
Gram-positive bacteria: S. aureus (MIC ~25 μg/mL for related compounds) .
-
Fungi: C. albicans (MIC ~7.81 μg/mL for oxadiazole derivatives) .
Anticancer Properties
The compound’s electron-withdrawing groups (Cl, F) may intercalate DNA or inhibit topoisomerases. In vitro studies on similar azetidine-containing molecules show IC values of 1.18–2.56 μM against cancer cell lines .
Analytical Characterization
Spectroscopic Methods
-
NMR: H and C NMR confirm the azetidine ring (δ 3.2–4.1 ppm) and dichlorophenoxy group (δ 6.8–7.9 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.13 [M+H].
Chromatographic Techniques
-
HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.
Applications and Industrial Relevance
Pharmaceutical Development
-
Antibacterial agents: Structural motifs align with FDA-approved drugs like cefazolin .
-
Kinase inhibitors: The azetidine ring mimics ATP-binding sites in kinases .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume